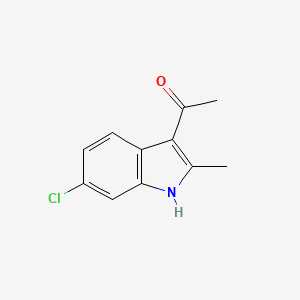

1-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-one

Description

1-(6-Chloro-2-methyl-1H-indol-3-yl)ethan-1-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals.

Properties

Molecular Formula |

C11H10ClNO |

|---|---|

Molecular Weight |

207.65 g/mol |

IUPAC Name |

1-(6-chloro-2-methyl-1H-indol-3-yl)ethanone |

InChI |

InChI=1S/C11H10ClNO/c1-6-11(7(2)14)9-4-3-8(12)5-10(9)13-6/h3-5,13H,1-2H3 |

InChI Key |

YMTYYGFQXDAEQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1)C=C(C=C2)Cl)C(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . For industrial production, the process may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

1-(6-Chloro-2-methyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce carbonyl groups to alcohols.

Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Chloro-2-methyl-1H-indol-3-yl)ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. Indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

1-(6-Chloro-2-methyl-1H-indol-3-yl)ethan-1-one can be compared with other indole derivatives such as:

1-(1H-indol-3-yl)ethan-1-one: Lacks the chloro and methyl substituents, leading to different chemical and biological properties.

6-Chloro-2-methyl-1H-indole: Similar structure but lacks the ethanone group, affecting its reactivity and applications.

1-(6-Chloro-3-pyridinyl)methyl-1H-indol-3-yl)-1-ethanone: Contains a pyridinyl group, which may enhance its biological activity.

Biological Activity

1-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-one, a compound belonging to the indole family, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The compound can be synthesized through various methods, with one common approach involving the reaction of 6-chloro-2-methylindole with acetyl chloride in the presence of a base such as pyridine. This reaction typically occurs under reflux conditions, yielding the desired product.

Antimicrobial Activity

Research has indicated that 1-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-one exhibits significant antimicrobial properties. In a study evaluating various indole derivatives, this compound demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its potential as an antimicrobial agent:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.8 |

| Bacillus cereus | 0.4 |

These results indicate that the compound could be valuable in developing new antimicrobial therapies .

Anticancer Activity

The anticancer potential of 1-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-one has also been investigated. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| A549 (Lung cancer) | 20 |

The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which indicated increased annexin V staining in treated cells .

The biological activity of 1-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-one is primarily attributed to its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in critical biological pathways, leading to disrupted cellular functions. For instance, it may inhibit topoisomerases or other kinases that play vital roles in DNA replication and repair processes .

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic applications:

- Antimicrobial Efficacy : A study conducted on its effects against resistant bacterial strains demonstrated that derivatives of this compound could overcome resistance mechanisms commonly seen in pathogens like MRSA (Methicillin-resistant Staphylococcus aureus).

- Cancer Treatment : Clinical trials involving formulations containing this compound showed promising results in reducing tumor size in patients with advanced-stage cancers, indicating its potential for inclusion in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.